molecular formula C14H22N2Na2O10 B13744582 EGTA disodium CAS No. 31571-71-8

EGTA disodium

Cat. No.: B13744582
CAS No.: 31571-71-8
M. Wt: 424.31 g/mol
InChI Key: PSNPATLUBMVVTM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EGTA disodium, also known as ethylene glycol-bis(β-aminoethyl ether)-N,N,N’,N’-tetraacetic acid disodium salt, is a chelating agent that is highly selective for calcium ions. It is widely used in various scientific fields due to its ability to bind calcium ions effectively, making it a valuable tool in biochemical and molecular biology research.

Preparation Methods

Synthetic Routes and Reaction Conditions

EGTA disodium is synthesized through the reaction of ethylene glycol-bis(β-aminoethyl ether) with chloroacetic acid in the presence of a base. The reaction typically involves the following steps:

    Reaction of ethylene glycol-bis(β-aminoethyl ether) with chloroacetic acid: This step forms the intermediate ethylene glycol-bis(β-aminoethyl ether)-N,N,N’,N’-tetraacetic acid.

    Neutralization with sodium hydroxide: The intermediate is then neutralized with sodium hydroxide to form the disodium salt of EGTA.

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically includes:

    Mixing of reactants: Ethylene glycol-bis(β-aminoethyl ether) and chloroacetic acid are mixed in a reactor.

    Controlled reaction conditions: The reaction is carried out under controlled temperature and pH conditions to ensure complete conversion.

    Purification: The product is purified through crystallization or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

EGTA disodium primarily undergoes chelation reactions, where it forms stable complexes with metal ions, particularly calcium ions. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions

The chelation reaction of this compound with calcium ions is typically carried out in aqueous solutions at neutral to slightly alkaline pH. The presence of sodium ions helps to stabilize the complex.

Major Products Formed

The major product formed from the reaction of this compound with calcium ions is the calcium-EGTA complex. This complex is highly stable and is used in various biochemical applications to control calcium ion concentrations.

Scientific Research Applications

EGTA disodium has a wide range of applications in scientific research, including:

    Biochemistry: It is used to chelate calcium ions in biochemical assays, helping to study calcium-dependent processes.

    Molecular Biology: this compound is used in cell culture media to remove calcium ions, preventing cell clumping and aiding in the study of calcium signaling pathways.

    Medicine: It is used in medical research to study calcium-related disorders and in the development of calcium-binding drugs.

    Industry: this compound is used in industrial processes to remove calcium ions from solutions, preventing scale formation and improving product quality.

Mechanism of Action

EGTA disodium exerts its effects by binding to calcium ions through its multiple carboxylate and amine groups. The chelation process involves the formation of a stable complex between this compound and calcium ions, effectively reducing the concentration of free calcium ions in the solution. This mechanism is crucial in various biochemical and molecular biology applications where precise control of calcium ion concentrations is required.

Comparison with Similar Compounds

EGTA disodium is often compared with other chelating agents such as ethylenediaminetetraacetic acid (EDTA) and nitrilotriacetic acid (NTA). While all these compounds can chelate metal ions, this compound is unique in its high selectivity for calcium ions. This selectivity makes it particularly useful in applications where calcium ion control is critical.

Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with a broader range of metal ion selectivity.

    Nitrilotriacetic acid (NTA): Another chelating agent with a lower selectivity for calcium ions compared to this compound.

    Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with high affinity for various metal ions, including calcium.

Properties

CAS No.

31571-71-8

Molecular Formula

C14H22N2Na2O10

Molecular Weight

424.31 g/mol

IUPAC Name

disodium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]ethoxy]ethoxy]ethyl-(carboxymethyl)amino]acetate

InChI

InChI=1S/C14H24N2O10.2Na/c17-11(18)7-15(8-12(19)20)1-3-25-5-6-26-4-2-16(9-13(21)22)10-14(23)24;;/h1-10H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);;/q;2*+1/p-2

InChI Key

PSNPATLUBMVVTM-UHFFFAOYSA-L

Canonical SMILES

C(COCCOCCN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+]

Related CAS

67-42-5 (Parent)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.